TM5441
TM5441
TM5441 is an orally bioavailable inhibitor of plasminogen activator inhibitor 1 (PAI-1), a serine-protease inhibitor involved in thrombosis. It decreases survival of HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cancer cells with IC50 values ranging from 13.9 to 51.1 µM. TM5441 inhibits branching of human umbilical vein endothelial cells (HUVECs) in a vasculature assay in vitro when used at a concentration of 50 µM but does not affect HUVEC survival or apoptosis. It also disrupts tumor vasculature in HT1080 and HCT116 mouse xenograft models when used at a dose of 20 mg/kg per day. TM5441 prevents hypertension and cardiac hypertrophy and reduces periaortic fibrosis induced by L-NAME. It protects against high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice when administered concurrently with a high-fat diet or after glucose tolerance has developed. TM5441 also increases median lifespan by 4-fold and reduces signs of senescence in Klotho-deficient mice, a mouse model of aging.
TM-5441, also known as EBP 883 and BMS-790052, is a potent plasminogen activator inhibitor-1 (PAI-1). TM-5441 inhibits several tumor cell lines with IC50 values between 9.7 and 60.3 μM. TM5441 protects against high-fat diet-induced obesity and adipocyte injury in mice.
TM-5441, also known as EBP 883 and BMS-790052, is a potent plasminogen activator inhibitor-1 (PAI-1). TM-5441 inhibits several tumor cell lines with IC50 values between 9.7 and 60.3 μM. TM5441 protects against high-fat diet-induced obesity and adipocyte injury in mice.
Brand Name:
Vulcanchem
CAS No.:
1190221-43-2
VCID:
VC0545470
InChI:
InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28)
SMILES:
C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3
Molecular Formula:
C21H17ClN2O6
Molecular Weight:
428.8 g/mol
TM5441
CAS No.: 1190221-43-2
Cat. No.: VC0545470
Molecular Formula: C21H17ClN2O6
Molecular Weight: 428.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | TM5441 is an orally bioavailable inhibitor of plasminogen activator inhibitor 1 (PAI-1), a serine-protease inhibitor involved in thrombosis. It decreases survival of HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cancer cells with IC50 values ranging from 13.9 to 51.1 µM. TM5441 inhibits branching of human umbilical vein endothelial cells (HUVECs) in a vasculature assay in vitro when used at a concentration of 50 µM but does not affect HUVEC survival or apoptosis. It also disrupts tumor vasculature in HT1080 and HCT116 mouse xenograft models when used at a dose of 20 mg/kg per day. TM5441 prevents hypertension and cardiac hypertrophy and reduces periaortic fibrosis induced by L-NAME. It protects against high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice when administered concurrently with a high-fat diet or after glucose tolerance has developed. TM5441 also increases median lifespan by 4-fold and reduces signs of senescence in Klotho-deficient mice, a mouse model of aging. TM-5441, also known as EBP 883 and BMS-790052, is a potent plasminogen activator inhibitor-1 (PAI-1). TM-5441 inhibits several tumor cell lines with IC50 values between 9.7 and 60.3 μM. TM5441 protects against high-fat diet-induced obesity and adipocyte injury in mice. |
|---|---|
| CAS No. | 1190221-43-2 |
| Molecular Formula | C21H17ClN2O6 |
| Molecular Weight | 428.8 g/mol |
| IUPAC Name | 5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28) |
| Standard InChI Key | BGGMLMAPVODXAU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3 |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3 |
| Appearance | Solid powder |
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